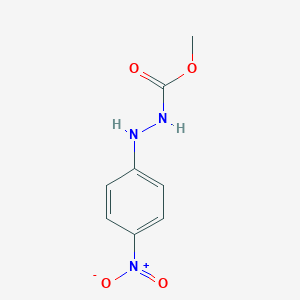
methyl N-(4-nitroanilino)carbamate
Description
Methyl N-(4-nitroanilino)carbamate (CAS: 1943-87-9), also referred to as methyl (4-nitrophenyl)carbamate, is an aromatic carbamate derivative with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . Structurally, it consists of a carbamate group (-O-CO-NH-) attached to a 4-nitrophenyl (4-nitroanilino) moiety. The nitro group at the para position of the phenyl ring confers strong electron-withdrawing properties, influencing its reactivity and stability .
X-ray crystallographic studies reveal a planar geometry with intermolecular hydrogen bonding (N-H···O) between the carbamate NH and nitro groups, stabilizing the crystal lattice . This compound is synthesized via the reaction of 4-nitroaniline with methyl chloroformate in the presence of a superbase (e.g., TMG), achieving equilibrium yields up to 78% under optimized conditions .
Properties
CAS No. |
13413-36-0 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl N-(4-nitroanilino)carbamate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)10-9-6-2-4-7(5-3-6)11(13)14/h2-5,9H,1H3,(H,10,12) |
InChI Key |
SCEGCLQQOMZTSX-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS No. |
13413-36-0 |
Synonyms |
methyl N-[(4-nitrophenyl)amino]carbamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Nitro Group vs. Amino Group: The nitro group in this compound reduces electron density at the aromatic ring, making it less reactive toward electrophilic substitution compared to its amino analog (methyl N-(4-aminophenyl)carbamate). However, the nitro group enhances thermal stability and resistance to oxidation .
- Methoxy vs. Chloro Substituents: Methoxy groups (e.g., in [(4-methoxyphenyl)methyl N-(4-nitrophenyl)carbamate]) improve solubility in polar solvents due to their electron-donating nature, whereas chloro substituents (e.g., in N-(4-chloroanilino) derivatives) increase lipophilicity and bioactivity .
Crystallographic and Spectroscopic Insights
- This compound crystallizes in a monoclinic system (space group P2₁/c) with bond lengths of C=O (1.212 Å) and C-N (1.356 Å), confirming resonance stabilization of the carbamate group .
- In contrast, ethyl N-phenyl-N-(2-phthalimidoethyl)carbamate exhibits a twisted conformation due to steric hindrance from the phthalimide group, reducing crystallinity .
Research Findings and Industrial Relevance
- Synthetic Efficiency: Superbase-mediated carbamate formation (e.g., TMG) is critical for achieving high yields in nitro-substituted carbamates, unlike amino analogs that require milder conditions .
- Biological Activity: Carbamates with electron-withdrawing groups (e.g., -NO₂, -Cl) show enhanced binding to biological targets like enzymes or receptors, as seen in antimicrobial and antithrombotic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


